REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[C:9]1([NH:15][NH2:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(O)C>[C:9]1([NH:15][N:16]=[CH:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
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10.8 g
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Type
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reactant
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Smiles
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N1=CC(=CC=C1)C=O
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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10.8 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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3 crystallized out as yellow prisms, mp 158-160.5° C.
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Name
|
|
Type
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|
Smiles
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C1(=CC=CC=C1)NN=CC=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |